molecular formula C5H8F3NO2 B8488817 4,4,4-Trifluoro-3-hydroxy-3-methylbutyramide

4,4,4-Trifluoro-3-hydroxy-3-methylbutyramide

Cat. No. B8488817
M. Wt: 171.12 g/mol
InChI Key: FTCFWGJUBWWKGP-UHFFFAOYSA-N
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Patent
US07671080B2

Procedure details

To a solution of the crude 4,4,4-trifluoro-3-hydroxy-3-methylbutyric acid (1.90 g, 10.0 mmol) in methanol (5 ml) was added concentrated aqueous ammonium hydroxide (10 ml), and the reaction stirred for 40 h at room temperature then evaporated to dryness to afford crude 4,4,4,-trifluoro-3-hydroxy-3-methyl butyramide (1.77 g, 100%) as a yellow oil.
Name
4,4,4-trifluoro-3-hydroxy-3-methylbutyric acid
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH2:4][C:5]([C:8]([F:11])([F:10])[F:9])([OH:7])[CH3:6].[OH-].[NH4+:14]>CO>[F:9][C:8]([F:11])([F:10])[C:5]([OH:7])([CH3:6])[CH2:4][C:3]([NH2:14])=[O:2] |f:1.2|

Inputs

Step One
Name
4,4,4-trifluoro-3-hydroxy-3-methylbutyric acid
Quantity
1.9 g
Type
reactant
Smiles
COC(CC(C)(O)C(F)(F)F)=O
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred for 40 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then evaporated to dryness

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
FC(C(CC(=O)N)(C)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.77 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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